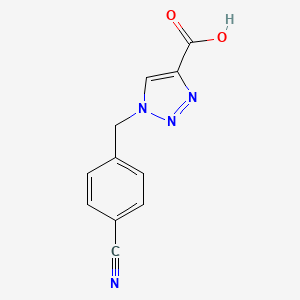

1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(4-Cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 4-cyanobenzyl group and at the 4-position with a carboxylic acid moiety. This structure combines the rigidity of the triazole ring with the electronic effects of the cyanobenzyl group, making it a versatile scaffold for pharmaceutical and materials science applications. The electron-withdrawing cyano group (-CN) enhances the acidity of the carboxylic acid and influences intermolecular interactions, which can modulate biological activity or material properties .

Properties

IUPAC Name |

1-[(4-cyanophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2/c12-5-8-1-3-9(4-2-8)6-15-7-10(11(16)17)13-14-15/h1-4,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVFOPYKHGIWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, characterized by a triazole ring and a carboxylic acid functional group. Its unique cyanobenzyl moiety enhances its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈N₄O

- Molecular Weight : 228.21 g/mol

- CAS Number : 2098045-90-8

The compound's structure allows for interactions with various biological targets, particularly enzymes involved in metabolic processes.

Enzyme Inhibition

Research indicates that this compound may inhibit xanthine oxidase, an enzyme crucial in purine metabolism. This inhibition has significant implications for conditions such as gout and hyperuricemia, where elevated uric acid levels are problematic. The mechanism of action likely involves binding to the enzyme's active site, preventing substrate conversion.

Anticancer Potential

The triazole scaffold has been associated with anticancer activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 1H-1,2,3-triazole have demonstrated selective inhibition against hepatocellular carcinoma cells (HepG2) and other cancer types, suggesting that this compound could also possess similar properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Binding : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites.

- Cell Membrane Permeability : The carboxylic acid group enhances solubility and permeability across cell membranes, allowing for better bioavailability.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound. Below is a summary table:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Isopropyl-1H-1,2,3-triazole-4-carboxylic acid | 1249780-66-2 | 1.00 |

| 1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid | 1188375-37-2 | 0.97 |

| 5-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 1492195-35-3 | Unique |

The cyanobenzyl substituent in our compound enhances its reactivity and potential biological activity compared to other triazole derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various triazole derivatives. For example:

Scientific Research Applications

Medicinal Chemistry

1-(4-Cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant biological activity. Notably:

- Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit enzymes such as xanthine oxidase, which plays a crucial role in purine metabolism. This inhibition has therapeutic implications for conditions like gout and hyperuricemia.

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action against specific biological targets. The compound's ability to interact with various biological targets suggests its potential in drug development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactivity and the presence of the cyano group, which allows for further functionalization. This feature enhances its utility in synthesizing complex organic molecules.

Case Studies

Case Study 1: Enzyme Inhibition

A study conducted on enzyme inhibitors showcased that compounds similar to this compound effectively inhibited xanthine oxidase activity in vitro. The findings suggested a potential pathway for developing new treatments for hyperuricemia-related disorders.

Case Study 2: Organic Synthesis Applications

In a recent research project focused on organic synthesis methodologies, the compound was utilized as a key intermediate for synthesizing novel α-aryl nitriles. The versatility of the triazole structure allowed for modifications that led to enhanced reactivity and yield.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 1-position of the triazole ring significantly impacts solubility, stability, and reactivity. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -COOR) increase the acidity of the carboxylic acid and stabilize tautomeric forms .

- Aromatic substituents (e.g., 4-ethoxyphenyl) introduce tautomerism or π-stacking capabilities, affecting crystallization and reactivity .

- Hydrophobic groups (e.g., cyclohexyl) reduce aqueous solubility but enhance lipid membrane interactions, relevant for antimicrobial applications .

Yield Variations :

Key Trends :

- Polar substituents (e.g., -COOH, -NH₂) enhance water solubility and target binding in hydrophilic environments .

- Halogenated benzyl groups (e.g., 2,6-difluoro) improve membrane penetration in antimicrobial agents .

- The 4-cyanobenzyl group may offer a balance of hydrophobicity and electronic effects, enabling diverse applications from drug conjugates to metal-organic frameworks .

Preparation Methods

Synthesis of 4-(Azidomethyl)benzonitrile Intermediate

- The key azide intermediate, 4-(azidomethyl)benzonitrile, is prepared by nucleophilic substitution of 4-cyanobenzyl bromide with sodium azide in DMF solvent. This reaction proceeds quantitatively and the product can be isolated by extraction. Due to the potential explosiveness of benzyl azides, precautions include avoiding precipitation by adding toluene post-reaction and handling the azide as a solution without evaporating the solvent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The azide intermediate is reacted with a suitable alkyne, such as propargyl alcohol, under standard copper sulfate/sodium ascorbate catalytic conditions in aqueous media. The copper catalyst is pre-dissolved in water to ensure good dispersion of the active cuprous species. Temperature control is critical for reaction success. This step yields the 1,2,3-triazole ring substituted at N1 with the 4-cyanobenzyl group and bearing a hydroxymethyl substituent at C4, which can be further oxidized or transformed into the carboxylic acid.

Conversion to 1-(4-Cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

- The hydroxymethyl group at C4 can be oxidized or converted to the corresponding carboxylic acid through standard oxidation or hydrolysis steps. The overall yield of such transformations is generally good, with purification by filtration and washing.

One-Step Synthesis from Azides and β-Ketoesters

A one-step method involves the reaction of an organic azide with a β-ketoester in the presence of a base, directly forming 1,2,3-triazole carboxylic acids. This method is efficient, scalable, and avoids multi-step procedures.

For example, reacting the azide derived from 4-cyanobenzyl bromide with a β-ketoester under basic conditions leads to the formation of the 1-(4-cyanobenzyl)-1,2,3-triazole-4-carboxylic acid in one step.

This approach leverages the nucleophilic attack of the azide on the ketoester, followed by cyclization and rearrangement to form the triazole ring with a carboxylic acid substituent at the 4-position.

Alternative Method: Reaction of Benzyl Azide with 2-Chloroacrylonitrile

A related preparation involves reacting benzyl azides with 2-chloroacrylonitrile in aqueous media at elevated temperatures (~80°C) for extended times (24 hours). After removal of excess reagent by distillation and cooling, the product precipitates and is isolated by filtration and washing with cyclohexane and water.

Although this example specifically refers to 2,6-difluorobenzyl azide, the method is adaptable to 4-cyanobenzyl azide to yield 4-cyano-1-(4-cyanobenzyl)-1,2,3-triazole derivatives, which can be further converted to carboxylic acids.

Detailed Experimental Data Summary

| Step | Reagents & Conditions | Key Observations | Yields & Purity |

|---|---|---|---|

| 4-(Azidomethyl)benzonitrile synthesis | 4-cyanobenzyl bromide + NaN3 in DMF | Quantitative conversion; handle azide carefully | Isolated as solution; stable for use |

| CuAAC reaction | Azide + propargyl alcohol, CuSO4 + sodium ascorbate, aqueous, controlled temperature | Efficient cycloaddition; temperature critical | High yield; pure triazole intermediate |

| Oxidation to carboxylic acid | Oxidation/hydrolysis of hydroxymethyl group | Conversion to carboxylic acid confirmed by NMR | Yields ~79%; mp 145–147°C |

| One-step β-ketoester method | Azide + β-ketoester + base, room temp or mild heating | Direct formation of triazole carboxylic acid | High yield; scalable |

| Benzyl azide + 2-chloroacrylonitrile | Aqueous, 80°C, 24 h | Product precipitates on cooling; isolated by filtration | Moderate to high yield |

Mechanistic Insights and Catalysis

The CuAAC reaction proceeds via copper(I)-catalyzed cycloaddition of the terminal alkyne and azide to form the 1,4-disubstituted 1,2,3-triazole regioisomer with high regioselectivity.

The one-step β-ketoester method involves base-mediated nucleophilic attack of the azide on the β-ketoester carbonyl, followed by cyclization and tautomerization to the triazole carboxylic acid.

Temperature and catalyst dispersion are crucial parameters affecting yield and purity in these methods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC ("Click Chemistry") | 4-(Azidomethyl)benzonitrile + terminal alkyne | CuSO4/sodium ascorbate, aqueous, controlled temp | High regioselectivity, mild conditions, well-established | Requires preparation of azide intermediate; explosive risk |

| One-step β-ketoester method | Azide + β-ketoester + base | Mild heating, base catalysis | Single-step, scalable, efficient | Requires β-ketoester; base-sensitive substrates |

| Benzyl azide + 2-chloroacrylonitrile | Benzyl azide + 2-chloroacrylonitrile | Aqueous, 80°C, long reaction time | Direct access to cyano-substituted triazoles | Longer reaction time; purification needed |

This comprehensive overview of preparation methods for This compound highlights the versatility of azide chemistry and cycloaddition strategies. The CuAAC method remains the most widely used due to its high regioselectivity and mild conditions, while one-step β-ketoester approaches offer efficient alternatives for large-scale synthesis. Safety considerations, especially handling azides, are critical in all methods.

Q & A

Basic Research Questions

Q. What are the key considerations for designing an efficient synthesis route for 1-(4-cyanobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves click chemistry (azide-alkyne cycloaddition) for triazole ring formation, followed by functional group modifications. For example:

- Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .

- Optimize reaction conditions (solvent, temperature, catalyst loading) to improve yield and purity. Ethanol or DMF are common solvents for such reactions .

- Protect the carboxylic acid group during synthesis using ester derivatives (e.g., methyl or ethyl esters), followed by hydrolysis under basic conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm regiochemistry of the triazole ring (1,4-disubstitution) via and NMR. The cyanobenzyl proton signals typically appear as singlet(s) near δ 5.5–6.0 ppm .

- IR : Identify carboxylic acid O-H stretches (~2500–3300 cm) and nitrile C≡N stretches (~2200 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: calculated for , [M+H] = 260.08) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- Perform in vitro assays targeting enzymes or receptors (e.g., antimicrobial activity via MIC assays, enzyme inhibition using fluorogenic substrates).

- Use triazole derivatives as a benchmark; for example, tetrazole analogs with carboxylic acid groups have shown anticonvulsant activity, suggesting a potential neurological target .

- Prioritize solubility testing in DMSO/PBS for cell-based assays .

Advanced Research Questions

Q. How does the substituent at the 4-position of the triazole ring influence bioactivity?

- Structure-Activity Relationship (SAR) Analysis :

| Substituent | Observed Activity | Reference |

|---|---|---|

| 4-Cyanobenzyl | Enhanced solubility due to polar nitrile group | |

| Benzyl (unsubstituted) | Lower metabolic stability | |

| Fluorobenzyl | Increased target binding affinity (e.g., kinase inhibition) |

- Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets .

Q. What strategies resolve contradictions in reported biological data for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify assay conditions (pH, temperature, cell lines). For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .

- Metabolite Screening : Use LC-MS to identify degradation products that might interfere with activity .

- Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP (target <3 for oral bioavailability) and PAINS filters to exclude promiscuous binders .

- MD Simulations : Assess stability of the cyanobenzyl group in aqueous environments; nitrile groups may enhance solubility but reduce membrane permeability .

Q. What are the stability challenges under physiological conditions, and how can they be mitigated?

- Methodological Answer :

- pH Stability : The carboxylic acid group may undergo esterification in acidic environments. Use buffered solutions (pH 7.4) during in vitro studies .

- Light Sensitivity : Store the compound in amber vials at -20°C to prevent photodegradation of the nitrile group .

- Long-Term Storage : Lyophilization in inert atmospheres (N) preserves integrity .

Methodological Framework for Future Research

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

- Answer : Link its triazole-carboxylic acid scaffold to established targets (e.g., carbonic anhydrase inhibitors or kinase modulators). For example:

- Design analogs with sulfonamide groups (replacing cyanobenzyl) to exploit known interactions with zinc-containing enzymes .

- Apply fragment-based drug discovery (FBDD) by using the triazole core as a "fragment" for library expansion .

Q. What advanced analytical techniques are recommended for studying its mechanism of action?

- Answer :

- Cryo-EM : Resolve binding modes with large protein complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with high precision .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen bonds with the carboxylic acid group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.